4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride
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Overview
Description
4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 1-methyl-4,5-dihydro-1H-imidazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting enzyme activity and receptor function . The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound shares the imidazole ring structure but differs in the substitution pattern.
2-Methyl-4,5-dihydroimidazole: Another similar compound with a different substitution on the imidazole ring.
Uniqueness
4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole and piperidine rings allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
2648994-74-3 |
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Molecular Formula |
C9H19Cl2N3 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
4-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;;/h8,10H,2-7H2,1H3;2*1H |
InChI Key |
YTXHFZIRRZFQHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2CCNCC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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